molecular formula C15H14F2N2O2 B13426687 Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate

Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate

Cat. No.: B13426687
M. Wt: 292.28 g/mol
InChI Key: PTQYXOZHPKGCFP-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate is a bipyridine derivative featuring a difluoromethyl substituent at the 4-position and a methyl group at the 6-position, with an ethyl carboxylate ester at the 5-position. Bipyridine scaffolds are widely utilized in coordination chemistry, catalysis, and medicinal chemistry due to their chelating properties and structural versatility .

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C15H14F2N2O2/c1-3-21-15(20)13-9(2)19-12(8-10(13)14(16)17)11-6-4-5-7-18-11/h4-8,14H,3H2,1-2H3

InChI Key

PTQYXOZHPKGCFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=N2)C

Origin of Product

United States

Preparation Methods

Halogenation of Pyridine Ring

  • Bromination or chlorination at the desired position (such as the 4-position) can be performed using electrophilic halogenating agents under controlled conditions. The presence of a methyl group at the 6-position may influence regioselectivity, favoring substitution at the 4-position, which can be directed through electronic effects or by using directing groups.

Difluoromethylation

  • The synthesis of 5-bromo-2-(difluoromethyl)pyridine involves the reaction of 5-bromopyridine-2-carbaldehyde with bis-(2-methoxyethyl)aminosulfur trifluoride or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of aldehyde groups into difluoromethyl groups via nucleophilic substitution or radical mechanisms under mild conditions (around 45°C or at -78°C).

  • Alternatively, the use of specialized difluoromethylating reagents such as difluoromethyl zinc or difluoromethyl sulfonates can be employed for direct introduction onto the aromatic ring, although such methods are less common and require specific conditions.

Esterification to Form Ethyl Carboxylate

The final step involves esterifying the carboxylic acid group at the 5-position of the bipyridine core to form the ethyl ester:

  • Esterification can be achieved through Fischer esterification, where the bipyridine-5-carboxylic acid reacts with ethanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires reflux conditions and removal of water to drive the equilibrium toward ester formation.

  • Alternatively, carboxylic acid activation using reagents like thionyl chloride or oxalyl chloride can convert the acid into an acyl chloride, which then reacts with ethanol to give the ester.

Summary of the Synthetic Route

Step Description Conditions References
1 Synthesis of bipyridine core Pd-catalyzed cross-coupling (e.g., Suzuki) ,
2 Regioselective halogenation Electrophilic halogenation agents
3 Difluoromethylation Reaction with DAST or similar reagents at -78°C to 45°C
4 Esterification Fischer esterification or acyl chloride route

Research Findings and Data

Recent studies have demonstrated the versatility of palladium-catalyzed cross-coupling reactions in synthesizing bipyridine derivatives with various substituents, including difluoromethyl groups. For example, Sovari et al. reported the synthesis of 6-(difluoromethyl)-2,2'-bipyridine via a palladium-catalyzed coupling of 2-bromo-6-(difluoromethyl)pyridine with pyridine organometallic reagents, achieving yields between 17-41% under optimized conditions.

The difluoromethylation step often employs DAST or bis-(2-methoxyethyl)aminosulfur trifluoride, which effectively converts aldehyde precursors into difluoromethyl derivatives with yields around 54-74%, depending on the reaction conditions and temperature control.

Chemical Reactions Analysis

Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrimidine and bipyridine derivatives. Key analogues include:

Compound Substituents Key Features Reference
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate 4-Cl, 2-pyridin-4-yl, 5-COOEt High structural similarity (0.93) to target compound; Cl enhances reactivity
Ethyl 6,6''-dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylate 6,6''-Me, 4'-COOEt Terpyridine backbone with methyl groups; COOEt improves solubility
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-(CF₃)₂Ph, 6-Me, 2-oxo, 5-COOEt Electron-withdrawing CF₃ groups enhance stability and binding affinity
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-FPh, 6-Me, 2-thioxo, 5-COOEt Thioxo group increases hydrogen-bonding potential

Key Observations :

  • Difluoromethyl vs. Chloro/Trifluoromethyl : The difluoromethyl group in the target compound offers a balance of electronegativity and steric bulk compared to chloro (more reactive) or trifluoromethyl (stronger electron-withdrawing) substituents .
  • Bipyridine vs. Pyrimidine Scaffolds : Bipyridines (e.g., terpyridines in ) exhibit stronger chelating properties than pyrimidines, making them preferable in coordination chemistry.
  • Ester Functionality : The ethyl carboxylate group (COOEt) is common across analogues, enhancing solubility and enabling further derivatization .
Physical and Chemical Properties
  • Crystallography: Derivatives like Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () form monoclinic crystals with π-π stacking, suggesting the target compound may exhibit similar packing due to aromatic bipyridine cores .
  • Thermal Stability: Trifluoromethyl and thioxo groups in analogues () improve thermal stability compared to non-fluorinated counterparts .

Biological Activity

Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

The compound belongs to the bipyridine family, characterized by the presence of a difluoromethyl group and a carboxylate functional group. Its structure can be represented as follows:

C13H12F2N2O2\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2

Research indicates that bipyridine derivatives often exhibit biological activities through various mechanisms, including enzyme inhibition and interaction with cellular receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioactivity compared to non-fluorinated analogs .

Antitumor Activity

A notable study highlighted that bipyridine derivatives, including those with difluoromethyl substitutions, demonstrate significant antitumor properties. For instance, compounds structurally related to this compound were shown to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The fluorine substitution was critical for maintaining potency and reducing biphasic dose-response relationships .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, difluoromethylated compounds have been identified as selective inhibitors of histone deacetylase (HDAC), which plays a role in tumor cell proliferation . This inhibition is often achieved through a mechanism involving slow-binding kinetics, where the compound forms a stable complex with the enzyme.

Study 1: Antitumor Efficacy

In a preclinical study, this compound was tested against several cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0HDAC inhibition
A5497.5Apoptosis induction
HeLa6.0Cell cycle arrest

These findings suggest that the compound effectively induces apoptosis and cell cycle arrest in cancer cells.

Study 2: Metabolic Stability

Another investigation assessed the metabolic stability of this compound in vitro. The results indicated that the difluoromethyl group significantly enhances metabolic resistance:

CompoundHalf-Life (h)Metabolite Formation
Ethyl 4-(difluoromethyl)-...12.5Minimal
Non-fluorinated analog3.0High

This stability is crucial for maintaining therapeutic levels in vivo.

Q & A

Q. What are the key synthetic strategies for Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step procedures, including cross-coupling reactions (e.g., Suzuki or Negishi couplings) to assemble the bipyridine core, followed by functionalization with difluoromethyl and ester groups. Optimization requires:

  • Temperature control : Maintaining 60–80°C during coupling steps to balance reactivity and side-product formation.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling of halogenated pyridine intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Purity (>95%) is confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the bipyridine framework and substituent positions. Use SHELXL for refinement and PLATON for validation to detect disorders or twinning .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., difluoromethyl protons at δ 5.8–6.2 ppm as doublets). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 319.12) .

Q. What are the primary applications of this compound in coordination chemistry?

The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ru(II), Ir(III)). Applications include:

  • Photocatalysis : Ru complexes exhibit metal-to-ligand charge transfer (MLCT) states for light-driven reactions.
  • Electroluminescent materials : Ir complexes are explored for OLEDs due to tunable emission via substituent effects .

Advanced Research Questions

Q. How do the difluoromethyl and ester substituents influence electronic properties and metal-ligand binding kinetics?

  • Electron-withdrawing effects : The difluoromethyl group reduces electron density on the bipyridine nitrogen, enhancing oxidative stability of metal complexes.
  • Steric effects : The ethyl ester at the 5-position minimally disrupts π-conjugation but may hinder axial coordination in octahedral complexes.
  • Kinetic studies : Stopped-flow spectroscopy reveals faster ligand exchange rates (k ≈ 10³ M⁻¹s⁻¹) compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the difluoromethyl group?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement : Apply restraints (DFIX, SIMU) in SHELXL to model disordered fluorine atoms. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How does this compound compare structurally and functionally to analogs like Ethyl 6-methyl-[2,4'-bipyridine]-3-carboxylate?

Property Target Compound Ethyl 6-methyl-[2,4'-bipyridine]-3-carboxylate
Substituent Position 4-(difluoromethyl), 6-methyl, 5-ester6-methyl, 3-ester
Metal Binding Affinity Higher (log K ≈ 8.2 for Ru(II))Moderate (log K ≈ 7.5)
Electronic Effects Strong σ-withdrawal from CF₂HMinimal electron perturbation
Structural analogs with varied substitution patterns enable systematic studies of ligand design .

Q. What mechanistic insights explain side reactions during ester hydrolysis, and how can selectivity be improved?

  • Competitive pathways : Base-mediated hydrolysis (e.g., NaOH/EtOH) may cleave ester groups or degrade the bipyridine core.
  • Mitigation : Use mild conditions (pH 9–10, 25°C) and monitor via TLC. Protecting groups (e.g., tert-butyl esters) prevent undesired degradation .

Q. How can computational methods (DFT, MD) predict the compound’s behavior in supramolecular assemblies?

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 3.8 eV) to assess redox activity.
  • Molecular Dynamics : Simulate π-π stacking interactions (distance ≈ 3.5 Å) in crystal packing or MOFs .

Methodological Notes

  • Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Data Interpretation : Cross-validate spectroscopic and crystallographic data to resolve ambiguities (e.g., overlapping NMR signals) .

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